molecular formula C11H13NO3 B6247927 methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate CAS No. 939758-84-6

methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate

Cat. No. B6247927
CAS RN: 939758-84-6
M. Wt: 207.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate (MADBP) is an organic compound that is widely used in a variety of scientific research applications. It is a derivative of the benzopyran class of compounds and has been used in various studies to investigate the effects of its structure and properties on biological systems. This compound has been used in studies to investigate the biochemical and physiological effects of its structure and properties, as well as to explore its potential applications in lab experiments.

Scientific Research Applications

Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate has been used in various scientific research applications. It has been used in studies to investigate the biochemical and physiological effects of its structure and properties, as well as to explore its potential applications in lab experiments. methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate has been used in studies to investigate the effects of its structure and properties on cell growth, cell differentiation, and gene expression. Additionally, methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate has been used to study the effects of its structure and properties on enzyme activity, receptor binding, and drug metabolism.

Mechanism of Action

Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate has been found to interact with various biological molecules and processes. It has been found to interact with cell membrane proteins, such as G protein-coupled receptors, and to modulate the activity of enzymes involved in signal transduction pathways. Additionally, methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate has been found to modulate the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Biochemical and Physiological Effects
methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate has been found to have various biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in signal transduction pathways, as well as to modulate the activity of enzymes involved in the metabolism of drugs. Additionally, methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate has been found to modulate the activity of various ion channels, such as potassium channels and sodium channels, which can result in changes in cellular excitability and membrane potential.

Advantages and Limitations for Lab Experiments

Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate has several advantages for use in lab experiments. It is a relatively stable compound, and can be easily synthesized in a two-step process. Additionally, methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate has been found to interact with various biological molecules and processes, making it a useful tool for studying the effects of its structure and properties on biological systems. However, methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate also has some limitations for use in lab experiments. It is a relatively small molecule, and may not be able to penetrate the cell membrane, making it difficult to study the effects of its structure and properties on intracellular processes. Additionally, methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate has been found to be rapidly metabolized by the body, making it difficult to study its effects over long periods of time.

Future Directions

Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate has a wide range of potential applications in scientific research and lab experiments. One potential future direction is to explore its potential use as a therapeutic agent. methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate has been found to modulate the activity of various enzymes and ion channels, and its effects on biological systems may make it a useful therapeutic agent for a variety of diseases and conditions. Additionally, methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate may be useful for studying the effects of its structure and properties on various biological processes, such as gene expression, cell growth, and cell differentiation. Finally, methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate may be useful for studying the effects of its structure and properties on drug metabolism, as well as for exploring its potential as a drug delivery system.

Synthesis Methods

Methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate is synthesized in a two-step process. The first step involves the reaction of 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid (ADBP) with methyl iodide in the presence of a base. The reaction results in the formation of the methyl ester of ADBP, which is then hydrolyzed to form methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate involves the condensation of 4-hydroxycoumarin with methyl 4-aminobenzoate followed by reduction and esterification reactions.", "Starting Materials": [ "4-hydroxycoumarin", "methyl 4-aminobenzoate", "sodium borohydride", "acetic anhydride", "pyridine", "methanol", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 4-hydroxycoumarin with methyl 4-aminobenzoate in the presence of pyridine to form methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate", "Step 2: Reduction of the intermediate product with sodium borohydride in methanol to form methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate", "Step 3: Esterification of the final product with acetic anhydride in the presence of pyridine to form methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate acetate", "Step 4: Purification of the final product by recrystallization from diethyl ether and drying under vacuum" ] }

CAS RN

939758-84-6

Product Name

methyl 4-amino-3,4-dihydro-2H-1-benzopyran-6-carboxylate

Molecular Formula

C11H13NO3

Molecular Weight

207.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.